

GC-MS Analysis Method for Butyl Oleate Characterization

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Compound of Interest

Compound Name: Butyl Oleate

Cat. No.: B086557

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Introduction

Butyl oleate ($C_{22}H_{42}O_2$) is a fatty acid ester formed from the condensation of oleic acid and butanol.[1] It serves as a versatile compound with applications as a lubricant, plasticizer, and an emollient in personal care products.[1][2][3] Due to its chemical nature, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for its characterization. GC-MS provides both qualitative and quantitative data, enabling the separation of **butyl oleate** from other components and its unambiguous identification based on its mass spectrum.[4] This application note details a comprehensive protocol for the analysis of **butyl oleate** using GC-MS.

Experimental Protocols

This section outlines the necessary materials, sample preparation steps, and instrument conditions for the successful GC-MS analysis of **butyl oleate**.

1. Materials and Reagents

- **Butyl Oleate** Standard: Analytical grade, purity >99%
- Solvent: n-Hexane, HPLC or GC grade
- Glassware: Volumetric flasks, vials with PTFE-lined septa, pipettes

- Internal Standard (for quantification): A deuterated fatty acid or a fatty acid ester not naturally present in the sample (e.g., methyl nonadecanoate) can be used for accurate quantification.

2. Sample Preparation

The preparation method depends on the sample matrix.

- For Pure **Butyl Oleate** or Standards:
 - Prepare a stock solution of 1 mg/mL by accurately weighing the **butyl oleate** standard and dissolving it in n-hexane in a volumetric flask.
 - Create a series of working standards by serial dilution of the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
 - Transfer 1 mL of each standard solution into a GC vial for analysis.
- For **Butyl Oleate** in a Liquid Matrix (e.g., oil, reaction mixture):
 - Accurately weigh approximately 100 mg of the sample into a glass tube.
 - Add 5 mL of n-hexane to dissolve the sample. Vortex for 1 minute.
 - If necessary, perform a liquid-liquid extraction or use solid-phase extraction (SPE) to remove interfering matrix components.
 - Carefully transfer the hexane layer (top layer) to a clean GC vial.
 - If the concentration is high, dilute the sample with n-hexane to bring it within the calibration range of the instrument.

3. GC-MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be adapted based on the specific instrument and column used.

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC or equivalent
Column	HP-5MS capillary column (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium, constant flow rate of 1.0 - 1.2 mL/min
Inlet Temperature	260 °C
Injection Volume	1 µL
Split Ratio	20:1 to 40:1 (adjust based on concentration)
Oven Program	Initial temperature 100 °C, hold for 2 min; ramp at 10 °C/min to 300 °C; hold for 10 min
Mass Spectrometer	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Transfer Line Temp	280 °C
Mass Scan Range	40 - 600 amu
Acquisition Mode	Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis

Data Presentation and Interpretation

Chromatographic Analysis Under the specified conditions, **butyl oleate** will elute as a sharp peak. The retention time is dependent on the exact chromatographic conditions but serves as a primary identifier when compared against a known standard.

Mass Spectrum Analysis The mass spectrum of **butyl oleate** is characterized by its molecular ion and a series of fragment ions that are indicative of its structure. The IUPAC name for **butyl oleate** is butyl (Z)-octadec-9-enoate, and its molecular weight is 338.57 g/mol .

The Electron Ionization (EI) mass spectrum will exhibit fragmentation patterns typical of long-chain fatty acid esters. Key fragments arise from cleavage around the ester group and along the hydrocarbon chain.

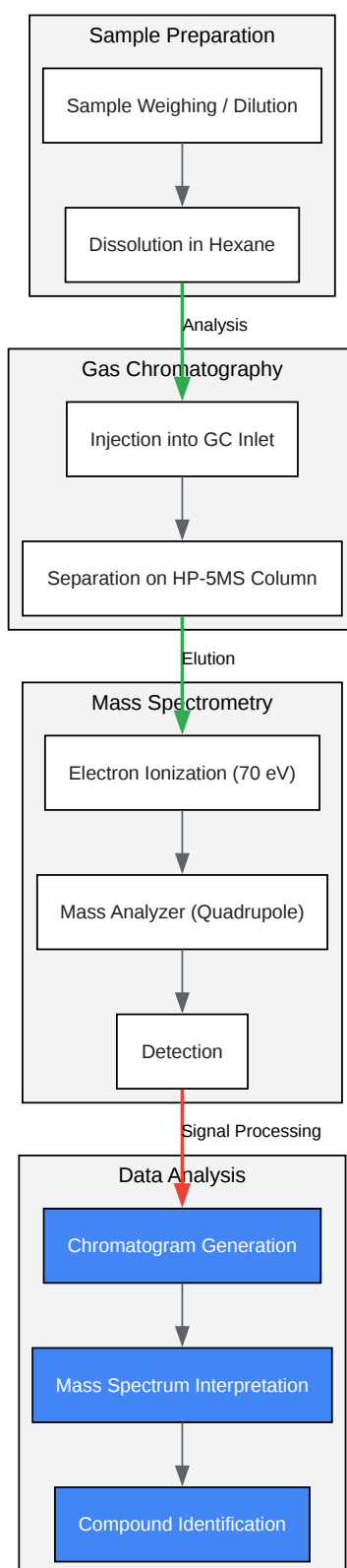
Table 1: Characteristic Mass Fragments for **Butyl Oleate**

m/z (Mass-to-Charge Ratio)	Relative Intensity	Putative Fragment Identity
338	Low / Not Observed	$[M]^+$, Molecular Ion
264	Moderate	$[M - C_4H_8O]^+$, Loss of butoxy radical
97	High	$C_7H_{13}^+$
83	High	$C_6H_{11}^+$
57	High	$C_4H_9^+$, Butyl cation from ester cleavage
55	Very High	$C_4H_7^+$, Common fragment in unsaturated hydrocarbons

Note: Relative intensities are approximate and can vary between instruments. Data compiled from NIST and PubChem spectral libraries.

Workflow and Data Analysis Visualization

The logical flow from sample preparation to final characterization is a critical aspect of the GC-MS methodology.



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Caption: Experimental workflow for the GC-MS characterization of **butyl oleate**.

Conclusion

The described Gas Chromatography-Mass Spectrometry method provides a robust and reliable framework for the characterization and analysis of **butyl oleate**. The protocol offers detailed steps for sample preparation and instrument setup. By analyzing the retention time and the unique fragmentation pattern observed in the mass spectrum, researchers, scientists, and drug development professionals can confidently identify and quantify **butyl oleate** in various sample matrices. This method is essential for quality control, product development, and research applications involving this important fatty acid ester.

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